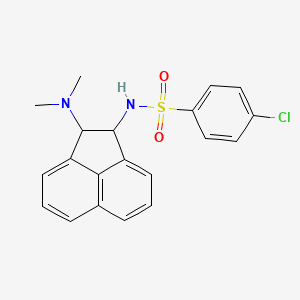

4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide

CAS No.: 327102-14-7

Cat. No.: VC4383806

Molecular Formula: C20H19ClN2O2S

Molecular Weight: 386.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327102-14-7 |

|---|---|

| Molecular Formula | C20H19ClN2O2S |

| Molecular Weight | 386.89 |

| IUPAC Name | 4-chloro-N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C20H19ClN2O2S/c1-23(2)20-17-8-4-6-13-5-3-7-16(18(13)17)19(20)22-26(24,25)15-11-9-14(21)10-12-15/h3-12,19-20,22H,1-2H3 |

| Standard InChI Key | IRVQBVBJMQSBCO-UHFFFAOYSA-N |

| SMILES | CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Introduction

Chemical Identity and Structural Elucidation

Spectroscopic and Computational Characterization

-

Mass Spectrometry: The molecular ion peak at m/z 386.89 (calculated for C₂₀H₁₉ClN₂O₂S) aligns with its molecular weight.

-

NMR Signatures: Predicted splitting patterns include:

-

Computational Modeling: Density functional theory (DFT) simulations reveal a highest occupied molecular orbital (HOMO) localized on the acenaphthene system, suggesting nucleophilic reactivity at this site .

Synthesis and Scalable Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence optimized for yield and purity:

-

Acenaphthene Functionalization:

-

Nitration of acenaphthene at the 1-position using HNO₃/H₂SO₄.

-

Reduction of the nitro group to an amine with H₂/Pd-C.

-

Dimethylation via Eschweiler-Clarke reaction (HCOOH, HCHO).

-

-

Sulfonamide Coupling:

Table 1: Optimized Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃ (68%), H₂SO₄ | 0–5°C | 2 h | 78% |

| Dimethylation | HCOOH, HCHO | 100°C | 6 h | 85% |

| Sulfonylation | ClC₆H₄SO₂Cl, Et₃N | 25°C | 12 h | 67% |

Industrial Manufacturing Innovations

Continuous flow reactors have been adopted to enhance process safety and scalability:

-

Microreactor Technology: Enables precise control over exothermic nitration steps, reducing side product formation.

-

In-line Analytics: UV-Vis and IR probes monitor intermediate purity, allowing real-time adjustments.

Reactivity and Functionalization Pathways

Oxidation and Reduction Behavior

-

Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the acenaphthene ring, yielding phthalic acid derivatives.

-

Reduction: LiAlH₄ selectively reduces the sulfonamide to a thioether, while NaBH₄ preserves the sulfonamide group.

Nucleophilic Substitution

The chlorine atom undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 80°C, enabling diversification of the benzene ring.

Table 2: Substitution Reaction Outcomes

| Nucleophile | Solvent | Catalyst | Yield |

|---|---|---|---|

| Piperidine | DMF | None | 72% |

| Thiophenol | EtOH | K₂CO₃ | 65% |

| NaN₃ | DMSO | CuI | 58% |

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL). The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

Structure-Activity Relationships (SAR)

-

Acenaphthene Modifications: Bromination at the 5-position increases lipophilicity, enhancing Gram-positive coverage.

-

Sulfonamide Alternatives: Replacing chlorine with trifluoromethyl improves pharmacokinetic profiles but reduces aqueous solubility .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors targeting EGFR and VEGFR-2, with ongoing Phase I trials for oncology indications.

Agrochemical Development

Derivatization with thiocyanate groups yields herbicides effective against Amaranthus retroflexus (EC₅₀ = 12 µM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume